![molecular formula C10H11BrO2 B12339540 3-(3-Bromo-5-methylphenyl)propanoic acid](/img/structure/B12339540.png)
3-(3-Bromo-5-methylphenyl)propanoic acid
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Overview
Description
3-(3-Bromo-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of propanoic acid, where the hydrogen atom at the third position of the phenyl ring is substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-methylphenyl)propanoic acid typically involves the bromination of 3-methylphenylpropanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The bromination reaction is selective for the para position relative to the methyl group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or ketones.
Reduction: The major product is the corresponding hydrocarbon derivative.
Scientific Research Applications
3-(3-Bromo-5-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-methylphenyl)propanoic acid involves its interaction with molecular targets through its functional groups. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
3-Bromopropanoic acid: A simpler analog with a bromine atom on the propanoic acid chain.
3-(3-Bromophenyl)propanoic acid: Lacks the methyl group on the phenyl ring.
3-(3-Methylphenyl)propanoic acid: Lacks the bromine atom on the phenyl ring.
Uniqueness
3-(3-Bromo-5-methylphenyl)propanoic acid is unique due to the presence of both bromine and methyl substituents on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Biological Activity
3-(3-Bromo-5-methylphenyl)propanoic acid is an organic compound that has garnered attention due to its potential biological activities. This compound, which features a bromine atom and a methyl group on a phenyl ring, may exhibit various pharmacological properties, including antimicrobial and anti-inflammatory effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound have demonstrated significant antimicrobial activity. For instance, studies have shown that related compounds exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 8 to 128 µg/mL, depending on the specific pathogen being tested .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Pathogen | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 32 |
Compound B | Escherichia coli | 64 |
Compound C | Pseudomonas aeruginosa | 128 |
Anti-inflammatory Properties
In addition to its antimicrobial effects, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines, potentially making it a candidate for therapeutic applications in inflammatory diseases .
Case Study 1: Synthesis and Evaluation
A study conducted by Leung et al. synthesized various derivatives of propanoic acid compounds, including those similar to this compound. The synthesized compounds were evaluated for their antibacterial activity against Neisseria meningitidis and Haemophilus influenzae. The results indicated that certain derivatives exhibited moderate antibacterial activity, suggesting structural modifications could enhance efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
Another important aspect of research on this compound is the investigation into its structure-activity relationship (SAR). By altering substituents on the phenyl ring, researchers have been able to identify critical functional groups that enhance biological activity. For instance, the presence of electron-withdrawing groups like bromine significantly improved the antimicrobial potency of related compounds .
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may disrupt bacterial cell wall synthesis or inhibit specific metabolic pathways within microbial cells. Further research is needed to clarify these mechanisms and assess their implications for drug development.
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-(3-bromo-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11BrO2/c1-7-4-8(2-3-10(12)13)6-9(11)5-7/h4-6H,2-3H2,1H3,(H,12,13) |
InChI Key |
MQQFGZKRMDIZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CCC(=O)O |
Origin of Product |
United States |
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